molecular formula C17H15N3OS B2747962 N-(2-(2-phenylpyrimidin-5-yl)ethyl)thiophene-3-carboxamide CAS No. 2034603-73-9

N-(2-(2-phenylpyrimidin-5-yl)ethyl)thiophene-3-carboxamide

Cat. No.: B2747962
CAS No.: 2034603-73-9
M. Wt: 309.39
InChI Key: HFLKVSJMPLTDBA-UHFFFAOYSA-N
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Description

N-(2-(2-phenylpyrimidin-5-yl)ethyl)thiophene-3-carboxamide (CAS 2034603-73-9) is a synthetic small molecule with a molecular formula of C17H15N3OS and a molecular weight of 309.39 g/mol . This carboxamide derivative features a thiophene ring linked to a phenylpyrimidine group, a structural motif of significant interest in medicinal chemistry. The compound is characterized by a topological polar surface area of 83.1 Ų and an XLogP3 value of 2.8, which provide insight into its potential bioavailability . Recent scientific investigations highlight the promise of thiophene-3-carboxamide derivatives in oncology research. These compounds have been explored as potent inhibitors of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), a primary mediator of tumor angiogenesis . By inhibiting VEGFR-2 phosphorylation, such compounds can disrupt critical signaling pathways that promote cancer cell proliferation, migration, and the formation of new blood vessels that supply tumors. This mechanism leads to anti-angiogenic effects, as demonstrated by the ability to inhibit HUVEC tube formation in vitro, and can induce cancer cell death through cell cycle arrest and the elevation of reactive oxygen species (ROS) . The structural features of this compound make it a valuable chemical probe for studying these pathways and a potential lead for the development of novel anti-cancer therapeutics. This product is supplied for non-human research applications. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can order this compound in various quantities to support their experimental needs.

Properties

IUPAC Name

N-[2-(2-phenylpyrimidin-5-yl)ethyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c21-17(15-7-9-22-12-15)18-8-6-13-10-19-16(20-11-13)14-4-2-1-3-5-14/h1-5,7,9-12H,6,8H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLKVSJMPLTDBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-phenylpyrimidin-5-yl)ethyl)thiophene-3-carboxamide typically involves the condensation of thiophene derivatives with pyrimidine-based intermediates. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and catalytic amounts of bases such as potassium t-butoxide can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-phenylpyrimidin-5-yl)ethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted thiophene derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-(2-phenylpyrimidin-5-yl)ethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in the Pyrimidine Family

  • N-Methyl-(2-phenylpyrimidin-5-yl)methylamine (CAS 921939-11-9):

    • Structure : Features a methylamine substituent on the pyrimidine ring instead of the ethyl-thiophene-carboxamide chain.
    • Properties : Molecular weight = 199.25 g/mol, melting point = 77–79.5°C .
    • Key Difference : The absence of the thiophene-carboxamide group likely reduces its hydrogen-bonding capacity and biological activity spectrum compared to the target compound.
  • 2-(Trimethylsilyl)ethyl Pyrimidine Derivatives (e.g., Compound 23 in ):

    • Structure : Contains a 3,4-difluorophenyl group and methoxymethyl substituents on a tetrahydropyrimidine ring.
    • Key Difference : The saturated tetrahydropyrimidine ring and fluorinated aryl group may alter solubility and metabolic stability relative to the target compound’s fully aromatic pyrimidine-thiophene system .

Thiophene Carboxamide Derivatives

  • 2-(4-Methylphenylimino)-N-(2-Chlorophenyl)-5-Isopropyl-4-Methyl Thiophene-3-Carboxamide: Structure: Substituted with a 4-methylphenylimino group and 2-chlorophenyl carboxamide. Biological Activity: Reported to exhibit analgesic, anti-inflammatory, and antimicrobial effects . Key Difference: The chlorophenyl and isopropyl groups may enhance lipophilicity and membrane permeability compared to the target compound’s pyrimidine-ethyl linker, which could improve target engagement in polar environments.

Pyrrolidinone-Based Analogs

  • 1-(4-Methylphenyl)-2-pyrrolidinone (CAS 3063-79-4): Structure: A non-aromatic pyrrolidinone ring with a 4-methylphenyl substituent. Properties: Molecular weight = 175.22 g/mol, melting point = 86–88°C . Key Difference: The lack of a pyrimidine or thiophene ring limits aromatic interactions, likely reducing its utility in applications requiring DNA/protein binding.

Data Table: Comparative Analysis

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Reported Activities
N-(2-(2-phenylpyrimidin-5-yl)ethyl)thiophene-3-carboxamide 325.38* Not reported Pyrimidine, thiophene-carboxamide Hypothetical: Antimicrobial
N-Methyl-(2-phenylpyrimidin-5-yl)methylamine 199.25 77–79.5 Pyrimidine, methylamine Not reported
2-(4-Methylphenylimino)-N-(2-Chlorophenyl)thiophene-3-carboxamide ~350* Not reported Thiophene-carboxamide, chlorophenyl Analgesic, anti-inflammatory
1-(4-Methylphenyl)-2-pyrrolidinone 175.22 86–88 Pyrrolidinone, 4-methylphenyl Not reported

*Calculated based on structural formula.

Research Findings and Implications

  • Activity Trends : Thiophene-carboxamide derivatives (e.g., ’s compound) demonstrate broad biological activities, suggesting that the target compound’s thiophene moiety may confer similar properties. The pyrimidine group could further enhance binding to enzymes or receptors via π-π stacking .
  • Synthetic Accessibility : highlights commercial availability of pyrimidine intermediates (e.g., N-Methyl-(2-phenylpyrimidin-5-yl)methylamine), suggesting feasible synthesis routes for the target compound .

Q & A

Q. What are the standard methods for synthesizing N-(2-(2-phenylpyrimidin-5-yl)ethyl)thiophene-3-carboxamide?

The synthesis involves multi-step organic reactions, typically starting with coupling pyrimidine and thiophene precursors. Key steps may include:

  • Nucleophilic substitution to attach the pyrimidine-ethyl chain.
  • Amide bond formation between the thiophene-carboxylic acid derivative and the amine group. Common solvents include dichloromethane or ethanol, with catalysts like palladium-based compounds for cross-coupling reactions . Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC .

Q. How is the molecular structure of this compound characterized?

Structural characterization employs:

  • NMR spectroscopy (¹H and ¹³C) to confirm proton and carbon environments, especially for the pyrimidine and thiophene moieties.
  • X-ray crystallography to resolve 3D conformation, critical for understanding interactions with biological targets .
  • Mass spectrometry (MS) for molecular weight verification and fragmentation pattern analysis .

Q. What solvents and reaction conditions are optimal for its stability during synthesis?

The compound is sensitive to hydrolysis and oxidation. Recommended conditions:

  • Solvents : Anhydrous dichloromethane or tetrahydrofuran (THF) under inert atmospheres (N₂/Ar).
  • Temperature : Moderate (40–60°C) to avoid decomposition.
  • Stabilizers : Use antioxidants like BHT (butylated hydroxytoluene) in storage .

Advanced Research Questions

Q. How can researchers resolve discrepancies in structure-activity relationships (SAR) for analogs of this compound?

Discrepancies often arise from subtle conformational changes. Strategies include:

  • Comparative crystallography : Resolve X-ray structures of analogs to identify critical bonding angles (e.g., C–S–C in thiophene) that modulate activity .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate with experimental bioactivity data .
  • Mutagenesis assays : Test interactions with biological targets (e.g., kinases) to validate SAR hypotheses .

Q. What strategies improve synthetic yields of this compound?

Yield optimization focuses on:

  • Catalyst screening : Palladium/copper systems for efficient cross-coupling .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >85% yield .
  • Workup protocols : Use silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) for high-purity isolation .

Q. How do computational methods enhance the study of its biological interactions?

  • Molecular docking : Predict binding affinities to targets (e.g., EGFR tyrosine kinase) using software like AutoDock Vina. Focus on hydrogen bonding between the carboxamide group and active-site residues .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify key interaction hotspots .
  • ADMET prediction : Use tools like SwissADME to optimize pharmacokinetic properties (e.g., logP < 3 for improved solubility) .

Q. What are the challenges in comparing biological activity across structural analogs?

Key challenges and solutions:

  • Bioassay variability : Standardize protocols (e.g., fixed IC₅₀ measurement conditions) and use internal controls .
  • Solubility differences : Pre-saturate analogs in DMSO/PBS mixtures to ensure consistent bioavailability in vitro .
  • Metabolic instability : Perform liver microsome assays to identify labile groups (e.g., ester moieties) requiring stabilization .

Methodological Notes

  • Data Contradictions : Conflicting bioactivity results may stem from impurities. Always validate compound purity (>95%) via LC-MS before biological testing .
  • Advanced Characterization : For novel derivatives, include microanalysis (C, H, N, S) and high-resolution MS to confirm elemental composition .

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